molecular formula C10H6F3NO2S B1293389 3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1049605-36-8

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1293389
CAS No.: 1049605-36-8
M. Wt: 261.22 g/mol
InChI Key: YQFPXXJYFPGXLY-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylthiophene with trifluoromethylpyridine derivatives under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these groups influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c1-4-5-2-3-6(10(11,12)13)14-8(5)17-7(4)9(15)16/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFPXXJYFPGXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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